N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide
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Overview
Description
N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide is a synthetic compound with the molecular formula C13H16N2O3S and a molecular weight of 280.34 g/mol. This compound belongs to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields .
Preparation Methods
The synthesis of N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide typically involves the use of 2-aminophenol as a precursor . The synthetic route includes the following steps:
Formation of Benzoxazole Core: The reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under various reaction conditions and catalysts (e.g., nanocatalysts, metal catalysts, ionic liquid catalysts) to form the benzoxazole core.
Introduction of Functional Groups:
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, to form amines.
Substitution: The methoxy and mercapto groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context .
Comparison with Similar Compounds
N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide can be compared with other benzoxazole derivatives, such as:
2-Mercapto-1,3-benzoxazole: Lacks the diethyl, methoxy, and carboxamide groups, resulting in different chemical and biological properties.
7-Methoxy-1,3-benzoxazole: Lacks the mercapto and carboxamide groups, leading to distinct reactivity and applications.
N,N-Diethyl-1,3-benzoxazole-5-carboxamide:
Properties
IUPAC Name |
N,N-diethyl-7-methoxy-2-sulfanylidene-3H-1,3-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-15(5-2)12(16)8-6-9-11(10(7-8)17-3)18-13(19)14-9/h6-7H,4-5H2,1-3H3,(H,14,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQZDHDANCUWPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C(=C1)OC)OC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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